

Spectroscopic Profile of Methyl 4-nitrobutanoate: A Technical Guide

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Compound of Interest

Compound Name: Methyl 4-nitrobutanoate

Cat. No.: B135756

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Introduction

Methyl 4-nitrobutanoate is an organic compound with the chemical formula $C_5H_9NO_4$ and a molecular weight of 147.13 g/mol. As a nitroalkane ester, its structural characterization is crucial for its application in various fields of chemical research and development. This technical guide provides a summary of the predicted spectroscopic data for **Methyl 4-nitrobutanoate**, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Due to the limited availability of published experimental spectra for this specific compound, this guide utilizes predicted data based on established spectroscopic principles and computational tools. General experimental protocols for obtaining such data are also detailed for researchers aiming to perform these analyses.

Predicted Spectroscopic Data

The following sections present the predicted spectroscopic data for **Methyl 4-nitrobutanoate**, organized for clarity and ease of comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. The predicted 1H and ^{13}C NMR data were generated using computational methods and are presented below.

Table 1: Predicted 1H NMR Data for **Methyl 4-nitrobutanoate** (in $CDCl_3$)

Chemical Shift (δ) ppm	Multiplicity	Number of Protons	Assignment
~4.41	Triplet	2H	-CH ₂ -NO ₂
~3.68	Singlet	3H	-O-CH ₃
~2.45	Triplet	2H	-CH ₂ -C=O
~2.20	Quintet	2H	-CH ₂ -CH ₂ -CH ₂ -

Table 2: Predicted ¹³C NMR Data for **Methyl 4-nitrobutanoate** (in CDCl₃)

Chemical Shift (δ) ppm	Carbon Atom Assignment
~172.5	C=O
~74.8	-CH ₂ -NO ₂
~51.8	-O-CH ₃
~29.7	-CH ₂ -C=O
~22.1	-CH ₂ -CH ₂ -CH ₂ -

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The predicted characteristic IR absorption bands for **Methyl 4-nitrobutanoate** are listed below.[\[1\]](#)[\[2\]](#)[\[3\]](#)

Table 3: Predicted IR Absorption Bands for **Methyl 4-nitrobutanoate**

Wavenumber (cm ⁻¹)	Intensity	Functional Group	Vibrational Mode
2960-2850	Medium-Strong	C-H	Alkane stretching
1740	Strong	C=O	Ester stretching
1550	Strong	N=O	Asymmetric stretching of NO ₂
1380	Strong	N=O	Symmetric stretching of NO ₂
1200-1150	Strong	C-O	Ester stretching

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The predicted major fragment ions for **Methyl 4-nitrobutanoate** under electron ionization (EI) are listed below.[\[4\]](#)[\[5\]](#)[\[6\]](#)[\[7\]](#)

Table 4: Predicted Mass Spectrometry Fragments for **Methyl 4-nitrobutanoate**

m/z	Proposed Fragment Ion
147	[M] ⁺ (Molecular Ion)
116	[M - OCH ₃] ⁺
101	[M - NO ₂] ⁺
88	[CH ₂ CH ₂ COOCH ₃] ⁺
74	[CH ₂ =C(OH)OCH ₃] ⁺ (McLafferty Rearrangement)
59	[COOCH ₃] ⁺

Experimental Protocols

The following are general protocols for obtaining spectroscopic data for a liquid sample like **Methyl 4-nitrobutanoate**.

NMR Spectroscopy

- **Sample Preparation:** Dissolve 5-20 mg of the liquid sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl_3) in a clean vial.[8][9] Transfer the solution to a 5 mm NMR tube.[8]
- **Instrument Setup:** Insert the NMR tube into the spectrometer. The instrument will lock onto the deuterium signal of the solvent and shim the magnetic field to achieve homogeneity.[8]
- **Data Acquisition:** Acquire the ^1H NMR spectrum using a standard pulse sequence. For ^{13}C NMR, a higher sample concentration (20-50 mg) and a greater number of scans are typically required.[8][10]
- **Data Processing:** The acquired free induction decay (FID) is Fourier transformed to generate the NMR spectrum. The spectrum is then phased, baseline corrected, and referenced to an internal standard (e.g., TMS) or the residual solvent peak.[10]

Fourier-Transform Infrared (FT-IR) Spectroscopy

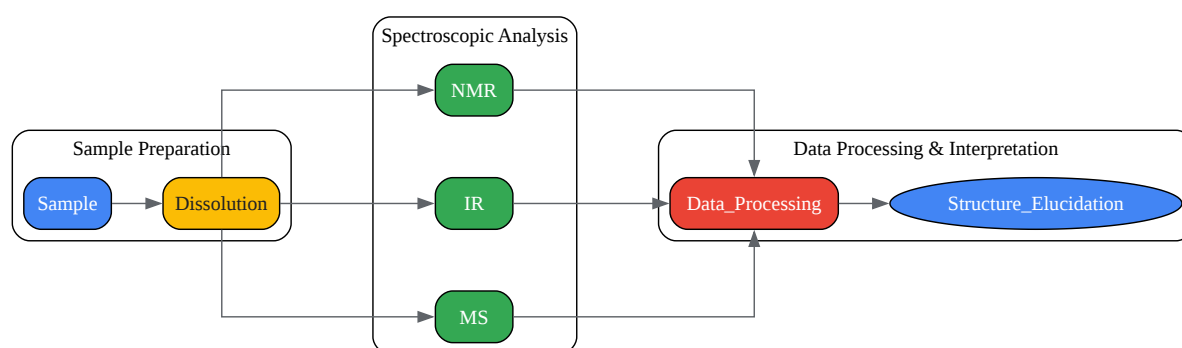
- **Background Spectrum:** Record a background spectrum of the empty sample holder (e.g., ATR crystal or salt plates) to subtract atmospheric and instrumental interferences.[11][12]
- **Sample Application:** For Attenuated Total Reflectance (ATR) FT-IR, a drop of the liquid sample is placed directly onto the ATR crystal. For transmission FT-IR, a thin film of the liquid is placed between two salt plates (e.g., NaCl or KBr).[11][13]
- **Data Acquisition:** The sample is scanned with infrared radiation over the desired wavenumber range (typically $4000\text{-}400\text{ cm}^{-1}$).[12][14]
- **Data Processing:** The sample spectrum is ratioed against the background spectrum to produce the final transmittance or absorbance spectrum.[11]

Mass Spectrometry (Electron Ionization - Gas Chromatography-Mass Spectrometry, EI-GC-MS)

- **Sample Preparation:** Prepare a dilute solution of the sample (approximately 1 mg/mL) in a volatile organic solvent (e.g., dichloromethane or methanol).[15]
- **Injection:** Inject a small volume (e.g., 1 μ L) of the solution into the gas chromatograph, which separates the sample from the solvent and introduces it into the mass spectrometer.
- **Ionization:** In the ion source, the sample molecules are bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation.
- **Mass Analysis:** The resulting positively charged fragments are accelerated and separated based on their mass-to-charge (m/z) ratio by a mass analyzer (e.g., a quadrupole).
- **Detection:** The separated ions are detected, and a mass spectrum is generated by plotting the relative abundance of ions as a function of their m/z ratio.

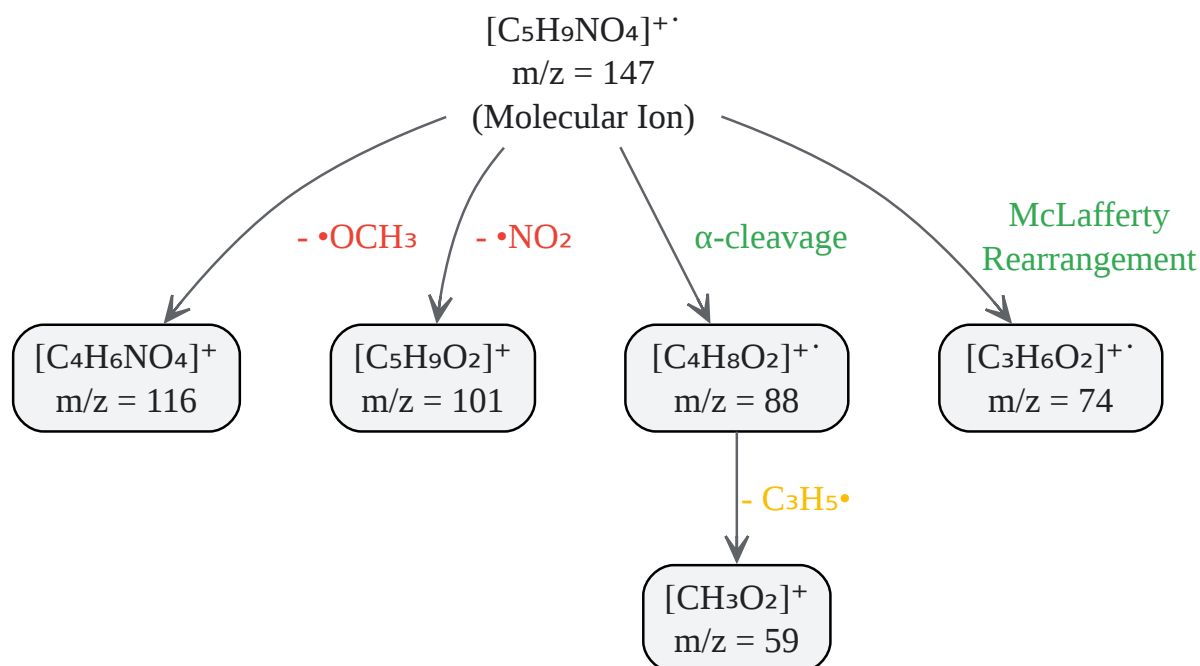
Visualizations

The following diagrams illustrate the general workflow of spectroscopic analysis and a plausible fragmentation pathway for **Methyl 4-nitrobutanoate**.



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Caption: General workflow for the spectroscopic analysis of a chemical compound.



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